Potent CDK1/Cyclin B Inhibition by a 9-Isopropylpurine Derivative (Olomoucine II) Outperforms Clinical Candidate Roscovitine
A trisubstituted derivative of 9-isopropylpurine, known as Olomoucine II, demonstrates significantly higher potency than the well-known CDK inhibitor Roscovitine [1].
| Evidence Dimension | Inhibitory activity against CDK1/cyclin B kinase |
|---|---|
| Target Compound Data | 10x higher inhibitory activity than Roscovitine |
| Comparator Or Baseline | Roscovitine |
| Quantified Difference | 10-fold increase in potency |
| Conditions | In vitro CDK1/cyclin B kinase inhibition assay |
Why This Matters
This direct comparison quantifies the significant gain in target potency conferred by the specific substitution pattern on the 9-isopropylpurine core, providing a strong rationale for its selection over other purine scaffolds in CDK inhibitor drug discovery programs.
- [1] Krystof, V., Cankař, P., Fryšová, I., Slouka, J., Kontopidis, G., Džubák, P., ... & Strnad, M. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-3286. View Source
